molecular formula C10H16O4 B030595 Diethyl 1,1-cyclobutanedicarboxylate CAS No. 3779-29-1

Diethyl 1,1-cyclobutanedicarboxylate

Cat. No. B030595
CAS RN: 3779-29-1
M. Wt: 200.23 g/mol
InChI Key: JPNJEJSZSMXWSV-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

Potassium hydroxide (aq 10% b/w) (152.3 mL, 272 mmol) was added dropwise over 50 minutes to a 0° C. solution of diethyl cyclobutane-1,1-dicarboxylate (49.52 g, 247 mmol) in 95% ethanol (220 mL). Stirring was continued overnight while allowing the ice bath to warm to r. t. LC/MS after 1 hr indicated a 79.4% complete reaction, ca. 86% after overnight. Additional 10% aq KOH was added (0.11 eq, 15.26 mL, total now 1.21 eq) in small portions over 2 minutes, and stirring was continued for 1 hr. LC/MS after 37 min indicated 96% complete reaction. More 10% aq KOH solution was added in small portions over 2 minutes (0.11 eq, 15.26 mL, total now 1.32 eq), and stirring was continued for 37 minutes. LC/MS after 27 min indicated a complete reaction, with minimal formation of the dicarboxylic acid side product (5.5%). The reaction flask was immersed in an ice bath and acidified by the slow addition of 20% HCl, (ca. 220 mL). Most of the ethanol was removed under high vacuum with minimal heat (Bath less than 50° C.). Brine was added (100 mL), followed by 3 extractions with EtOAc (250 mL each). The combined EtOAc layers were washed with 100 mL of brine, dried over Na2SO4, and concentrated under vacuum to yield the title compound as an oil which after standing under vacuum became a white solid. LC/MS: m/e 173.14 (M+H), 195.12 (M+H+ Na), 155.11 (M+H-18, water). This material was used in the next step without additional purification.
Quantity
152.3 mL
Type
reactant
Reaction Step One
Quantity
49.52 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
220 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([C:12]([O:14]CC)=[O:13])([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH2:4]1.Cl>C(O)C>[CH2:10]([O:9][C:7]([C:3]1([C:12]([OH:14])=[O:13])[CH2:4][CH2:5][CH2:6]1)=[O:8])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
152.3 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
49.52 g
Type
reactant
Smiles
C1(CCC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
220 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to r
WAIT
Type
WAIT
Details
LC/MS after 1 hr indicated
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a 79.4% complete reaction, ca. 86% after overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
LC/MS after 37 min indicated
Duration
37 min
CUSTOM
Type
CUSTOM
Details
96% complete reaction
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 37 minutes
Duration
37 min
WAIT
Type
WAIT
Details
LC/MS after 27 min indicated
Duration
27 min
CUSTOM
Type
CUSTOM
Details
a complete reaction
CUSTOM
Type
CUSTOM
Details
The reaction flask was immersed in an ice bath
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was removed under high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
with minimal heat (Bath less than 50° C.)
ADDITION
Type
ADDITION
Details
Brine was added (100 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by 3 extractions with EtOAc (250 mL each)
WASH
Type
WASH
Details
The combined EtOAc layers were washed with 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.